

# Advanced Characterization and Applications of N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-
CAS No.:	123-26-2
Cat. No.:	B089877

[Get Quote](#)

## Executive Summary

N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA), commonly referred to in industrial contexts as Paricin 285 or EBH, represents a distinct class of low-molecular-weight organogelators (LMWGs).[1] Unlike simple fatty acid amides, EBHSA possesses a "dual-functional" molecular architecture: a central diamide core flanked by two 12-hydroxystearic acid tails.[1] This unique structure allows for orthogonal hydrogen-bonding networks—amide-amide and hydroxyl-hydroxyl—enabling the formation of robust, thixotropic supramolecular assemblies in non-polar solvents.[1]

This guide dissects the physical chemistry of EBHSA, its self-assembly mechanisms, and its critical role in developing advanced pharmaceutical organogels and polymer composites.

## Molecular Architecture & Solid-State Physics[1]

The efficacy of EBHSA as a rheological modifier stems directly from its ability to self-assemble into high-aspect-ratio fibers.

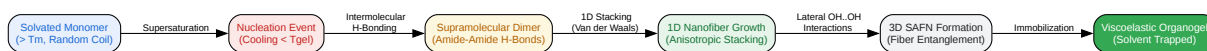
## Structural Analysis[1]

- Chemical Name: **Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-**[1][2][3][4]

- CAS Number: 123-26-2[1][2][4][5]
- Molecular Formula: `ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">`  
[1][3][5]
- Molecular Weight: 625.03 g/mol [1]
- Key Functional Motifs:
  - Ethylenediamine Bridge: Provides a rigid spacer that facilitates parallel alignment of the fatty acid chains.
  - Amide Linkages ( ): Act as primary hydrogen bond donors/acceptors for intermolecular stacking.[1]
  - 12-Hydroxyl Groups ( ): Located on the fatty tail, these provide secondary lateral hydrogen bonding, critical for the formation of 3D networks rather than simple 2D sheets.

## Visualization of Self-Assembly Logic

The following diagram illustrates the hierarchical self-assembly mechanism of EBHSA, transitioning from monomeric solution to a viscoelastic gel network.



[Click to download full resolution via product page](#)

Figure 1: Hierarchical self-assembly pathway of EBHSA.[1] The transition from monomer to gel is driven by specific thermal triggers and solvent compatibility.

## Physical & Thermodynamic Properties[1][2][6][7][8]

Precise characterization data is essential for formulation accuracy. The values below represent high-purity EBHSA grades.

## Core Physical Data<sup>[1]</sup>

Property	Value / Range	Method / Note
Appearance	White to off-white waxy powder	Visual
Melting Point	140 – 145 °C	DSC (Endothermic peak)
Density	0.94 – 0.97 g/cm <sup>3</sup>	Helium Pycnometry @ 25°C
Flash Point	~280 °C	Open Cup
Decomposition Temp	> 260 °C	TGA (Onset of degradation)
Acid Value	< 10 mg KOH/g	Titration
Amine Value	< 5 mg KOH/g	Titration

## Solubility & Hansen Solubility Parameters (HSP)

EBHSA is insoluble in water and ethanol at room temperature. It functions best in non-polar to moderately polar organic solvents. The gelation ability is predicted by the distance in Hansen space (

) between the solvent and the gelator.

Estimated HSP Values (Based on 12-HSA analogs):

- Dispersion (

): ~16.6 MPa

<sup>[1]</sup>

- Polarity (

): ~3.5 MPa

<sup>[1]</sup>

- Hydrogen Bonding (

): ~7.5 MPa

[1]

Formulation Insight: Solvents with a low hydrogen bonding parameter (

) typically favor the formation of clear, strong gels because they do not compete with the gelator's intermolecular H-bonds.

## Rheology & Gelation Mechanism[1][9]

EBHSA acts as a thixotropic agent.[1] In a resting state, the 3D fibrous network creates a high yield stress, preventing flow (solid-like behavior,

). Under shear stress, the weak non-covalent H-bonds break, allowing the material to flow (liquid-like,

). Upon removal of shear, the H-bonds reform, recovering the gel structure.

## The "Dual-Lock" Mechanism

Unlike standard ethylene bis-stearamide (EBS), which relies solely on the central amide groups for stacking, EBHSA utilizes the 12-hydroxyl groups to form "cross-links" between parallel fibers.[1]

- Primary Axis: Amide groups stack to form the backbone of the fiber.
- Secondary Axis: Hydroxyl groups on the alkyl chains interact laterally, increasing the branching density of the network.

Result: EBHSA gels are typically more thermally stable and exhibit higher yield stress values than their non-hydroxylated counterparts.

## Pharmaceutical Applications: Organogels

EBHSA is increasingly utilized in topical and transdermal drug delivery systems (TDDS) as a structuring agent for organogels (oleogels).

## Key Advantages in Drug Delivery

- **Lipophilic Drug Solubilization:** The oil phase (e.g., isopropyl myristate, mineral oil) solubilizes hydrophobic APIs (Active Pharmaceutical Ingredients) that are difficult to formulate in hydrogels.
- **Sustained Release:** The tortuous path created by the fiber network slows the diffusion of the drug, providing a depot effect.
- **Skin Permeation:** Many organogel solvents act as permeation enhancers, disrupting the stratum corneum lipids.

## Formulation Compatibility

- **Compatible Oils:** Mineral oil, Isopropyl Myristate (IPM), Medium Chain Triglycerides (MCT), Soybean oil.
- **Typical Concentration:** 1% to 5% w/w is usually sufficient to form a rigid gel.

## Experimental Protocols

### Protocol A: Preparation of High-Fidelity EBHSA Organogel

Objective: Create a reproducible 2 wt% organogel in Isopropyl Myristate (IPM).

Materials:

- EBHSA (Micronized powder)[1]
- Isopropyl Myristate (USP Grade)[1]
- Magnetic stirrer with temperature control[1]

Workflow:

- **Weighing:** Weigh 0.4 g of EBHSA and 19.6 g of IPM into a glass scintillation vial.
- **Dissolution (The Sol Phase):**

- Heat the mixture to 100–110°C while stirring at 300 RPM.
- Critical Step: Ensure the solution becomes completely clear and transparent. Any turbidity indicates incomplete dissolution of the crystal lattice.
- Cooling (The Gelation Phase):
  - Remove from heat.[1][6]
  - Allow to cool to room temperature (25°C) under static conditions (do not stir).
  - Observation: The solution should turn opaque/translucent and immobilize at approximately (~50-60°C depending on solvent).
- Maturation: Let the gel rest for 24 hours to allow the fiber network to reach thermodynamic equilibrium.

## Protocol B: Characterization via DSC

Objective: Determine the Sol-Gel transition temperature (

) and Melting temperature (

).

- Sample Prep: Load 5-10 mg of the matured organogel into an aluminum hermetic pan.
- Cycle:
  - Equilibrate at 0°C.
  - Ramp 10°C/min to 160°C (First Heat).
  - Cool 10°C/min to 0°C (Cooling/Crystallization).
  - Ramp 10°C/min to 160°C (Second Heat).
- Analysis:

- is identified as the peak endotherm on the second heating cycle.
- Hysteresis between melting and crystallization peaks indicates the energy barrier for nucleation.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61058, N,N'-Ethylenebis-12-hydroxystearamide. Retrieved from [\[Link\]](#)
- Teresa, M., et al. (2020). Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents. [\[1\]](#) Materials Science and Engineering: C. Retrieved from [\[Link\]](#)
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for HSP values).
- ResearchGate (2023). Correlation between Physical Properties of 12-Hydroxystearic Acid Organogels and Hansen Solubility Parameters. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. N,N'-Ethylenebis-12-hydroxystearamide | C38H76N2O4 | CID 61058 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. lookchem.com \[lookchem.com\]](#)
- [3. N,N'-Ethylenebis\(12-hydroxystearamide\) | Chemical Substance Information | J-GLOBAL \[jglobal.jst.go.jp\]](#)
- [4. ETHYLENEBIS-12-HYDROXYSTEARAMIDE | 123-26-2 \[chemicalbook.com\]](#)
- [5. ETHYLENEBIS-12-HYDROXYSTEARAMIDE CAS#: 123-26-2 \[m.chemicalbook.com\]](#)
- [6. revroum.lew.ro \[revroum.lew.ro\]](#)

- To cite this document: BenchChem. [Advanced Characterization and Applications of N,N'-Ethylenebis(12-hydroxystearamide) (EBHSA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089877#physical-properties-of-octadecanamide-n-n-1-2-ethanediylbis-12-hydroxy>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)